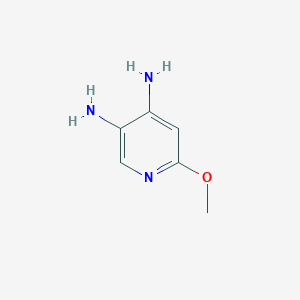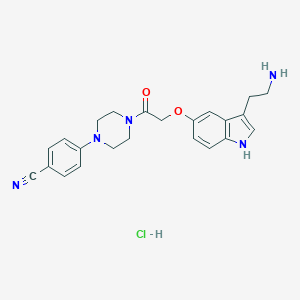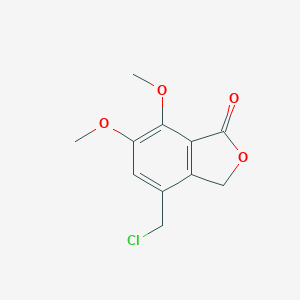
4-(氯甲基)-6,7-二甲氧基-3H-1-异苯并呋喃酮
描述
Crystal Structure and DFT Study
The first paper discusses the synthesis and crystal structure of a compound closely related to 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone. The compound was synthesized through a coupling reaction under solvent-free microwave irradiation, resulting in high yield. The molecular structure features an indoline system and an isobenzofuran system connected by an enamine carbon. The crystallization occurred in the P21/n space group with a notable presence of short intermolecular interactions and π-π stacking. A Density Functional Theory (DFT) study was performed, comparing calculation data with X-ray data and analyzing the HOMO and LUMO values, which were significant for understanding the electronic properties of the molecule .
Synthesis Analysis
The synthesis of related benzofuran compounds is described in the second paper, where the authors deduced structures for dimers and a trimer obtained during the preparation of various methylbenzofurans. The paper also discusses the tautomerism observed in a specific benzoquinone derivative, which is relevant to the understanding of the chemical behavior of benzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone can be inferred from the related compounds discussed in the papers. The presence of methoxy groups and a chloromethyl group would influence the electron distribution and reactivity of the molecule. The indoline and isobenzofuran systems present in the first paper's compound suggest that similar π-π interactions could be expected in the target molecule .
Chemical Reactions Analysis
While the papers do not directly discuss the chemical reactions of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone, the synthesis and tautomerism of related compounds provide insight into the reactivity of the benzofuran core. The presence of electron-donating methoxy groups and an electron-withdrawing chloromethyl group would affect the reactivity of the molecule, potentially facilitating nucleophilic substitution reactions at the chloromethyl site .
Physical and Chemical Properties Analysis
The third and fourth papers provide a method for the HPLC analysis of a dibenzophenone derivative, which is structurally similar to the target molecule. The high recovery rate and low variation in the HPLC method indicate that similar analytical techniques could be applied to 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone for its quantitative and qualitative analysis. The physical properties such as solubility and stability could be inferred from the HPLC method's use of methanol-water as the mobile phase .
科学研究应用
-
Chloromethylation of Aromatic Compounds
- Application Summary : Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
- Results or Outcomes : The reaction rate is very low and unsuitable for practical chemical processes. Lewis acids such as zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .
-
Hypercrosslinked Porous Polymer Materials
- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest .
- Methods of Application : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
- Results or Outcomes : Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
-
Synthesis of Hyper Cross-linked Polymers (HCPs)
- Application Summary : HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
-
Design and Synthesis of Hypercrosslinked Porous Polymer Materials
- Application Summary : Hypercrosslinked polymers have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
- Results or Outcomes : Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
-
Synthesis of Hyper Cross-linked Polymers (HCPs)
- Application Summary : HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
-
Design and Synthesis of Hypercrosslinked Porous Polymer Materials
- Application Summary : Hypercrosslinked polymers have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
- Results or Outcomes : Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
安全和危害
This would involve a detailed examination of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, and any potential applications that have not yet been explored.
Please note that this is a general guideline and the specific details would vary depending on the specific compound and the available research. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research paper. If you have access to a university library, they may be able to help you find more specific information. If you’re doing this for a class or a research project, your professor or a librarian might also be able to provide guidance.
属性
IUPAC Name |
4-(chloromethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-14-8-3-6(4-12)7-5-16-11(13)9(7)10(8)15-2/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWVGGSUPOUZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C(=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503170 | |
| Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone | |
CAS RN |
6518-91-8 | |
| Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



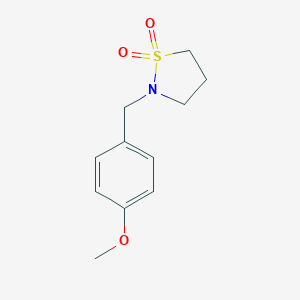


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
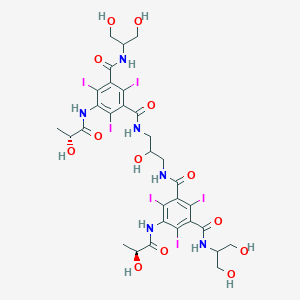

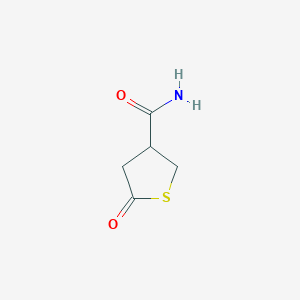



![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
